molecular formula C22H20O2 B3055808 3-Trityloxypropanal CAS No. 67057-68-5

3-Trityloxypropanal

Cat. No.: B3055808
CAS No.: 67057-68-5
M. Wt: 316.4 g/mol
InChI Key: YVXPHNPHJLDVBV-UHFFFAOYSA-N
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Description

3-Trityloxypropanal is an organoaldehyde characterized by a trityl (triphenylmethyl) group attached to the oxygen atom of a propanal backbone. The trityl group imparts significant steric bulk and hydrophobicity, making the compound valuable in organic synthesis as a protecting group for aldehydes and in pharmaceutical intermediates where controlled reactivity is essential . Its molecular formula is $ \text{C}{22}\text{H}{20}\text{O} $, with a molecular weight of 300.40 g/mol. The compound’s stability in nonpolar solvents and resistance to nucleophilic attack under mild conditions are key features derived from the trityl moiety .

Properties

CAS No.

67057-68-5

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-trityloxypropanal

InChI

InChI=1S/C22H20O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2

InChI Key

YVXPHNPHJLDVBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O

Origin of Product

United States

Comparison with Similar Compounds

3-(Trifluoromethylphenyl)propanal Derivatives

Examples :

  • 3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)
  • 3-(3-Trifluoromethylphenyl)propanal
Property 3-Trityloxypropanal 3-(Trifluoromethylphenyl)propanal
Molecular Formula $ \text{C}{22}\text{H}{20}\text{O} $ $ \text{C}{10}\text{H}{9}\text{F}_{3}\text{O} $
Molecular Weight 300.40 g/mol 202.18 g/mol
Functional Groups Aldehyde, trityl ether Aldehyde, trifluoromethylphenyl
Key Reactivity Steric protection of aldehyde; stable in nonpolar media Electron-withdrawing CF₃ group enhances electrophilicity of aldehyde
Applications Protecting group in synthesis Pharmaceutical intermediates (e.g., agrochemicals)

Key Differences :

  • The trifluoromethyl group in 3-(Trifluoromethylphenyl)propanal increases electrophilicity, making it more reactive toward nucleophiles compared to the sterically hindered this compound.
  • The smaller molecular size of 3-(Trifluoromethylphenyl)propanal improves solubility in polar aprotic solvents, whereas this compound is predominantly soluble in nonpolar solvents .

3-Hydroxypropanal (Reuterin)

Property This compound 3-Hydroxypropanal
Molecular Formula $ \text{C}{22}\text{H}{20}\text{O} $ $ \text{C}{3}\text{H}{6}\text{O}_{2} $
Molecular Weight 300.40 g/mol 74.08 g/mol
Functional Groups Aldehyde, trityl ether Aldehyde, hydroxyl
Key Reactivity Low polarity; stable Highly polar; participates in H-bonding and tautomerization
Applications Synthetic intermediate Antimicrobial agent, biological studies

Key Differences :

  • The hydroxyl group in 3-Hydroxypropanal enables rapid tautomerization to its enol form, unlike the stable aldehyde in this compound.
  • 3-Hydroxypropanal’s small size and polarity allow for broad biological activity (e.g., reuterin’s role as an antimicrobial), whereas this compound is primarily used in controlled synthetic reactions .

Silyl-Containing Propanals

Examples :

  • 3-(Trimethylsilyl)propanoic Acid
  • 3-(Trimethoxysilyl)propyl Acetate
Property This compound 3-(Trimethylsilyl)propanoic Acid
Molecular Formula $ \text{C}{22}\text{H}{20}\text{O} $ $ \text{C}{6}\text{H}{14}\text{O}_{2}\text{Si} $
Functional Groups Aldehyde, trityl ether Carboxylic acid, trimethylsilyl
Key Reactivity Aldehyde protection Silyl group enhances thermal stability; acidic proton
Applications Organic synthesis Silane coupling agents, surface modification

Key Differences :

  • Silyl groups in these analogs improve thermal stability and adhesion properties, unlike the trityl group, which focuses on steric protection.
  • The carboxylic acid functionality in 3-(Trimethylsilyl)propanoic acid introduces acidity absent in this compound .

Aromatic-Substituted Propanals

Examples :

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from )
  • Trihexyphenidyl Related Compound A (3-Piperidinopropiophenone hydrochloride)
Property This compound 3-Piperidinopropiophenone
Functional Groups Aldehyde, trityl ether Ketone, piperidine, phenyl
Key Reactivity Aldehyde protection Pharmacological activity (anticholinergic)
Applications Synthetic intermediate Pharmaceutical reference standard

Key Differences :

  • The ketone and piperidine groups in Trihexyphenidyl analogs enable receptor-binding activity, contrasting with this compound’s inertness in biological systems.

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